molecular formula C8H11NO B018200 2-Ethyl-3-methoxypyridine CAS No. 105623-61-8

2-Ethyl-3-methoxypyridine

Cat. No.: B018200
CAS No.: 105623-61-8
M. Wt: 137.18 g/mol
InChI Key: JPMRBTQVUWKUDU-UHFFFAOYSA-N
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Description

2-Ethyl-3-methoxypyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an ethyl group at the second position and a methoxy group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methoxypyridine typically involves the alkylation of 3-methoxypyridine with ethyl halides under basic conditions. One common method is the reaction of 3-methoxypyridine with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of 2-ethyl-3-methoxypiperidine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: 2-Ethyl-3-methoxypiperidine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Ethyl-3-methoxypyridine has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methoxypyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

    2-Methoxypyridine: Lacks the ethyl group, making it less hydrophobic and potentially less active in certain applications.

    3-Ethylpyridine: Lacks the methoxy group, which may affect its reactivity and solubility.

    2-Ethylpyridine: Lacks the methoxy group, leading to different chemical properties and reactivity.

Uniqueness: 2-Ethyl-3-methoxypyridine is unique due to the presence of both the ethyl and methoxy groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethyl-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-7-8(10-2)5-4-6-9-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMRBTQVUWKUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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